4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzodiazole core through cyclization reactions.
- Introduction of the pyrrolidinone ring via amide bond formation.
- Functionalization of the phenoxy and methoxy groups through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for catalyst selection, solvent optimization, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenoxy groups.
Reduction: Reduction reactions could target the benzodiazole ring or the pyrrolidinone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science:
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Exploration of its efficacy and safety as a drug candidate for various diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential incorporation into drug formulations.
Mechanism of Action
The mechanism of action for 4-[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores.
Pyrrolidinone Derivatives: Molecules featuring the pyrrolidinone ring.
Phenoxy Compounds: Structures containing phenoxy groups.
Uniqueness
The uniqueness of 4-[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE lies in its combination of functional groups and rings, which may confer distinct chemical reactivity and biological activity compared to other compounds.
Properties
Molecular Formula |
C30H31N3O3 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
4-[1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C30H31N3O3/c1-4-9-22-14-15-27(28(18-22)35-3)36-17-16-32-26-13-8-6-11-24(26)31-30(32)23-19-29(34)33(20-23)25-12-7-5-10-21(25)2/h4-15,18,23H,16-17,19-20H2,1-3H3/b9-4+ |
InChI Key |
KLWGMMJJUGZAGR-RUDMXATFSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)OC |
Origin of Product |
United States |
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